
4-(4-biphenylylmethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-biphenylylmethyl)morpholine, also known as racemic tramadol, is a synthetic opioid analgesic used for the treatment of moderate to severe pain. It was first synthesized in the late 1970s by German pharmaceutical company Grünenthal GmbH. Since then, it has become one of the most widely prescribed pain medications in the world.
Wirkmechanismus
The mechanism of action of 4-(4-biphenylylmethyl)morpholine is complex and involves multiple pathways. It primarily works by binding to mu-opioid receptors, which are located in the brain and spinal cord. This binding leads to the inhibition of pain signals and the release of dopamine, which produces feelings of euphoria and pleasure. It also activates the noradrenergic and serotonergic systems, which are involved in mood regulation.
Biochemical and Physiological Effects
In addition to its analgesic effects, 4-(4-biphenylylmethyl)morpholine has a number of other biochemical and physiological effects. It can cause respiratory depression, which can be life-threatening in high doses. It can also cause constipation, nausea, and vomiting. Long-term use can lead to tolerance and dependence, which can be difficult to overcome.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-biphenylylmethyl)morpholine has a number of advantages and limitations for use in lab experiments. Its analgesic properties make it useful for studying pain pathways and developing new pain medications. Its effects on mood regulation make it useful for studying mood disorders and developing new antidepressant and anxiolytic medications. However, its potential for respiratory depression and dependence make it difficult to use in animal studies and can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 4-(4-biphenylylmethyl)morpholine. One area of interest is the development of new pain medications that are more effective and have fewer side effects than current opioids. Another area of interest is the development of new antidepressant and anxiolytic medications that work through the same pathways as 4-(4-biphenylylmethyl)morpholine but have fewer side effects. Additionally, there is ongoing research into the mechanisms underlying tolerance and dependence to opioids, with the goal of developing new treatments for addiction.
Synthesemethoden
The synthesis of 4-(4-biphenylylmethyl)morpholine involves the reaction of two chemicals: (1R,2R)-(-)-1,2-diphenylethylenediamine and (+)-cis-2-(dimethylamino)methyl-1-phenylcyclohexanol. The reaction is carried out in the presence of a catalyst, typically palladium on carbon, and a solvent, such as ethanol or isopropanol. The resulting product is then purified through a series of steps, including crystallization and recrystallization, to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-(4-biphenylylmethyl)morpholine has been extensively studied for its analgesic properties. It works by binding to mu-opioid receptors in the brain and spinal cord, which leads to the inhibition of pain signals. In addition to its pain-relieving effects, it has also been shown to have antidepressant and anxiolytic effects, making it a potentially useful treatment for mood disorders.
Eigenschaften
IUPAC Name |
4-[(4-phenylphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)14-18-10-12-19-13-11-18/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGALBAMJOZMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Biphenyl-4-ylmethyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5856679.png)


![3,4-dimethoxy-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5856706.png)
![methyl 4-{5-[(2-ethoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5856710.png)

![1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5856746.png)

![3-(2-hydroxyethyl)-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5856756.png)
![diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5856758.png)
![4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine](/img/structure/B5856763.png)
![2,2'-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylimino)diethanol](/img/structure/B5856764.png)

